2-Butyl-1-benzothiophene
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Overview
Description
2-Butyl-1-benzothiophene is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring with a butyl group attached to the second carbon of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-benzothiophene can be achieved through various methods. One common approach involves the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields. Another method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium, and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Butyl-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Benzothiophene derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Butyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, benzothiophene derivatives have been shown to inhibit voltage-gated sodium channels and other molecular targets .
Comparison with Similar Compounds
2-Butyl-1-benzothiophene can be compared with other similar compounds, such as:
2-Substituted Benzo[b]thiophenes: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
Thiophene Derivatives: Compounds like thiophene and its derivatives exhibit similar chemical properties and reactivity.
Benzothiophene Derivatives: Other benzothiophene derivatives, such as 2,7-di-tert-butylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, have unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
80611-68-3 |
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Molecular Formula |
C12H14S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
YDANFNUATFWKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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